3-Amino-2-phenylpyridin

Übersicht

Beschreibung

3-Amino-2-phenylpyridine is a useful research compound. Its molecular formula is C11H10N2 and its molecular weight is 170.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Amino-2-phenylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-phenylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Insektizide Aktivität

2-Phenylpyridin-Derivate, einschließlich 3-Amino-2-phenylpyridin, wurden als signifikant insektizid gegen Schädlinge wie Mythimna separata, Aphis craccivora und Tetranychus cinnabarinus gefunden . Eine Reihe neuartiger 2-Phenylpyridin-Derivate, die N-Phenylbenzamid-Moleküle enthalten, wurden entwickelt und synthetisiert, und ihre insektizide Aktivität wurde mittels der Blatt-Tauchmethode analysiert . Einige dieser Verbindungen zeigten eine 100%ige Inhibition gegen Mythimna separata bei einer Konzentration von 500 mg/L .

Synthese neuartiger Verbindungen

This compound kann zur Synthese neuartiger Verbindungen verwendet werden. Die Suzuki-Miyaura-Kreuzkupplung, nukleophile Substitution und Amidierungsreaktionen werden bei der Synthese dieser neuartigen 2-Phenylpyridin-Derivate eingesetzt . Die Reaktionsbedingungen in jedem Schritt sind mild, und das Produkt lässt sich leicht mit einer Ausbeute von etwa 85% abtrennen .

Entwicklung neuer heterocyclischer Verbindungen

Die Zunahme der Insektizidresistenz von Schädlingen erfordert die Entwicklung neuer heterocyclischer Verbindungen mit hoher insektizider Aktivität . 2-Phenylpyridin-Derivate, einschließlich this compound, haben das Potenzial, zur Entdeckung neuartiger und wirksamer Insektizide zu führen .

Biologische Aktivität

Pyridin-Derivate, einschließlich 2-Phenylpyridin, zeigen verschiedene biologische Aktivitäten und werden im Allgemeinen zum Schutz von Nutzpflanzen eingesetzt . Herbizide, Fungizide, Insektizide und Pflanzenwachstumsregulatoren enthalten in der Regel Verbindungen auf Pyridinbasis .

Pestizidchemie

Amidverbindungen sind von grundlegender Bedeutung in der Pestizidchemie

Safety and Hazards

When handling 3-Amino-2-phenylpyridine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

3-Amino-2-phenylpyridine, also known as 2-phenylpyridin-3-amine, is a chemical compound used in proteomics research . .

Mode of Action

It is often used as a building block in the synthesis of more complex molecules .

Biochemical Pathways

3-Amino-2-phenylpyridine is an arylpyridine building block that can be prepared using palladium charcoal-catalyzed Suzuki-Miyaura coupling using halopyridinamine and phenylboronic acid as starting materials

Pharmacokinetics

It is known that the compound has a molecular weight of 17021 .

Result of Action

As a building block in chemical synthesis, its effects would largely depend on the final compound it is incorporated into .

Action Environment

The action of 3-Amino-2-phenylpyridine can be influenced by various environmental factors. For instance, it is recommended to store the compound at 2-8°C and protect it from light . .

Eigenschaften

IUPAC Name |

2-phenylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHJCITVHCRQRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376448 | |

| Record name | 3-Amino-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101601-80-3 | |

| Record name | 3-Amino-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-phenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

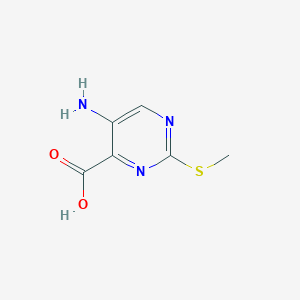

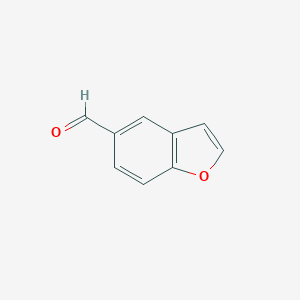

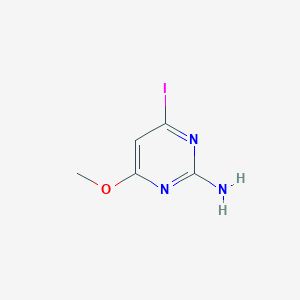

Synthesis routes and methods I

Procedure details

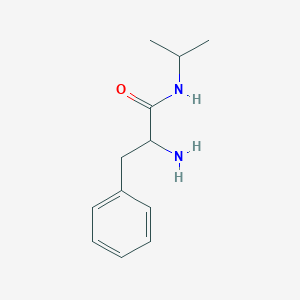

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 3-amino-2-phenylpyridine synthesized?

A1: 3-Amino-2-phenylpyridine can be synthesized by reacting phenyllithium with 3-methoxypyridine or 3-aminopyridine. Research has shown that this reaction exclusively produces 3-methoxy-2-phenylpyridine or 3-amino-2-phenylpyridine, respectively. [] This specific orientation of the product is noteworthy and suggests a regioselective reaction pathway.

Q2: What is the significance of 3-amino-2-phenylpyridine in heterocyclic chemistry?

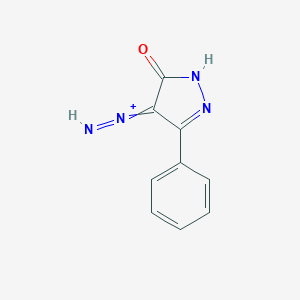

A2: 3-Amino-2-phenylpyridine serves as a crucial starting material in the synthesis of δ-carboline. [] This particular carboline isomer is difficult to synthesize through other methods, making this route valuable. The synthesis involves converting 3-amino-2-phenylpyridine to the corresponding azide, followed by thermal cyclization to yield δ-carboline. This highlights the utility of 3-amino-2-phenylpyridine as a building block for more complex heterocyclic systems.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[a]pyrene-4,5-dione](/img/structure/B110918.png)

![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)